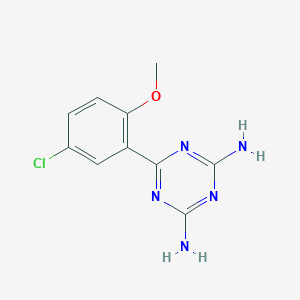
6-(5-Chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-Chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of an amino group at the 4th position and a 5-chloro-2-methoxyphenyl group at the 6th position of the triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 1-phenylbiguanide hydrochloride with methyl 2-methoxy-5-chlorobenzoate. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(5-Chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions include various substituted triazines, Schiff bases, and reduced or oxidized derivatives of the original compound.
Scientific Research Applications
6-(5-Chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-c
Properties
Molecular Formula |
C10H10ClN5O |
|---|---|
Molecular Weight |
251.67g/mol |
IUPAC Name |
6-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H10ClN5O/c1-17-7-3-2-5(11)4-6(7)8-14-9(12)16-10(13)15-8/h2-4H,1H3,(H4,12,13,14,15,16) |
InChI Key |
BBBNXHLRVXVJSM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC(=NC(=N2)N)N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC(=NC(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)oxy]quinuclidine](/img/structure/B374843.png)
![2-{4-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B374845.png)
![3-{4-[3-([1,1'-Biphenyl]-2-yloxy)propyl]-1-piperazinyl}-1-propanol](/img/structure/B374846.png)
![8-(2-{[Hydroxy(diphenyl)acetyl]oxy}ethyl)-2-isopropyl-8-methyl-1,3-dioxo-2-aza-8-azoniaspiro[4.5]decane](/img/structure/B374847.png)
![2-[4-(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl (methylsulfanyl)acetate](/img/structure/B374848.png)
![8-{2-[(diphenylacetyl)oxy]ethyl}-2-isopropyl-8-methyl-1,3-dioxo-2-aza-8-azoniaspiro[4.5]decane](/img/structure/B374849.png)
![2-Isopropyl-8-methyl-1,3-dioxo-8-(2-{[(2-oxo-1-pyrrolidinyl)acetyl]oxy}ethyl)-2-aza-8-azoniaspiro[4.5]decane](/img/structure/B374850.png)
![3-{4-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1-piperazinyl}-1-propanol](/img/structure/B374852.png)
![8-(2-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}ethyl)-2-isopropyl-8-methyl-1,3-dioxo-2-aza-8-azoniaspiro[4.5]decane](/img/structure/B374853.png)
![2-[4-(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)-1-piperazinyl]ethanol](/img/structure/B374856.png)
![2-methyl-2,3,12,12a-tetrahydro-1H-[1]benzothiepino[4,3,2-de]isoquinoline](/img/structure/B374857.png)
![2-[4-(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl methoxyacetate](/img/structure/B374859.png)
![1-(2-{4-[2-(Methylsulfanyl)ethyl]-1-piperazinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B374861.png)
![4-(8-chloro-11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-1-methylpiperidine](/img/structure/B374863.png)
